Chlorambucil-arachidonic acid conjugate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

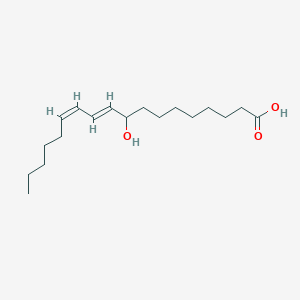

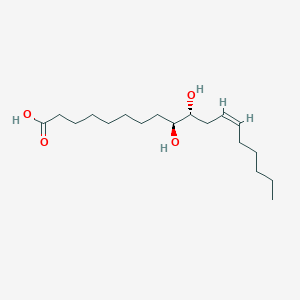

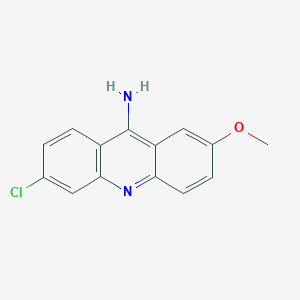

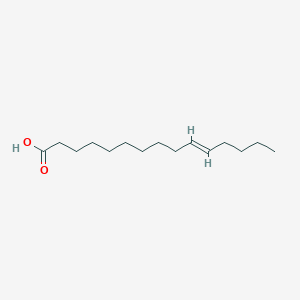

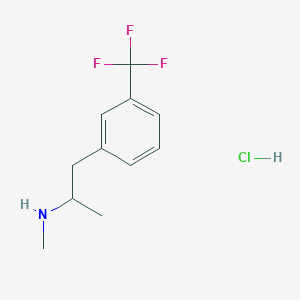

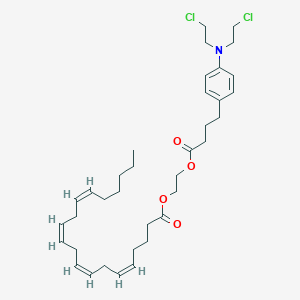

Chlorambucil-arachidonic acid conjugate is a compound that combines the properties of Chlorambucil, an anti-cancer chemotherapy drug, and Arachidonic acid, a polyunsaturated fatty acid . Chlorambucil is used for the treatment of Hodgkin’s disease and specific types of leukemias and lymphomas. It belongs to a group of medicines called alkylating agents which act on cancer cells to slow down or stop their growth . Arachidonic acid is the precursor of a series of bioactive lipids with relevant cell signaling and pathophysiological actions .

Synthesis Analysis

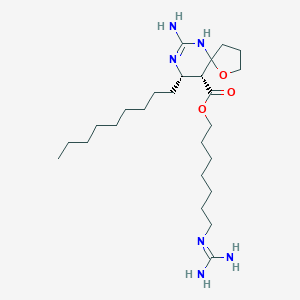

The synthesis of Chlorambucil-arachidonic acid conjugate involves the conjugation of the macrocyclic ligand (DO3A) to the chemotherapeutic drug (Chlorambucil) via tyrosine for the preparation of an attractive chelate-drug ensemble (DO3A-TR-CHL) . The structures of all intermediates and the final compound have been determined by 1H, 13C NMR, and MS .Molecular Structure Analysis

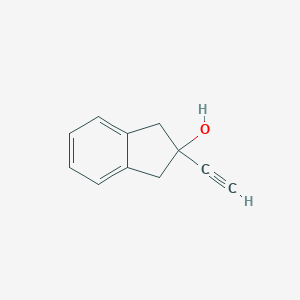

The molecular structure of Chlorambucil-arachidonic acid conjugate is complex and involves the combination of Chlorambucil and Arachidonic acid. The positions of the four double bonds in Arachidonic acid are defined at 5,8,11,14 of the 20-carbon chain . Chlorambucil is bound at the H-site attached to the thiol group of GSH, is partially ordered and exposed to the solvent, making specific interactions with the enzyme .Chemical Reactions Analysis

In the presence of GSH, Chlorambucil behaves as an efficient substrate for hGSTA1-1. The rate-limiting step of the catalytic reaction between Chlorambucil and GSH is viscosity-dependent and kinetic data suggest that product release is rate-limiting . In the absence of GSH, Chlorambucil is shown to be an alkylating irreversible inhibitor for hGSTA1-1 .Physical And Chemical Properties Analysis

Arachidonic acid is present in all mammalian cells, typically esterified to membrane phospholipids, and is one of the most abundant polyunsaturated fatty acids present in human tissue . It is important for normal cellular membrane fluidity, but it also is a substrate for numerous enzymatic transformations that form biologically active lipid mediators .Mecanismo De Acción

Direcciones Futuras

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Future strategies for developing novel anticancer agents involve the use of peptide-drug conjugates for targeted cancer therapy . Chlorambucil-based theranostic probes could be beneficial in this regard .

Propiedades

IUPAC Name |

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFNLQXQSDUXKB-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorambucil-arachidonic acid conjugate | |

CAS RN |

130676-89-0 |

Source

|

| Record name | Chlorambucil-arachidonic acid conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.